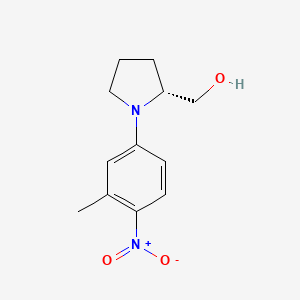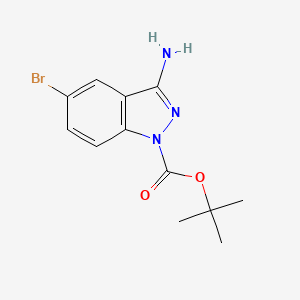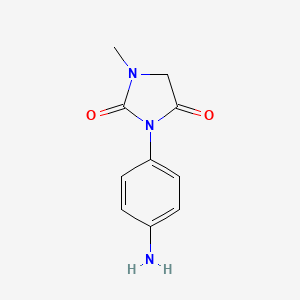
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-
Overview
Description
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-, also known as 2-PMN, is an organic compound with a molecular formula of C9H14N2O2. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of a variety of other compounds and can be used as a starting material for the synthesis of a variety of other compounds.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- is not fully understood. However, it is believed to be involved in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also believed to be involved in the synthesis of new materials, such as polymers and nanomaterials. In addition, 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- may be involved in the synthesis of a variety of drugs, including antifungal agents, antivirals, and anti-inflammatory agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- are not well understood. However, it is believed to be involved in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, it is believed to be involved in the synthesis of new materials, such as polymers and nanomaterials. It is also believed to be involved in the synthesis of a variety of drugs, including antifungal agents, antivirals, and anti-inflammatory agents.
Advantages and Limitations for Lab Experiments
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is relatively easy to obtain. In addition, it can be used as a starting material for the synthesis of a variety of compounds. However, it is important to note that 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- is a relatively reactive compound, and should be handled with care. In addition, it is important to note that the reaction of 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- with other compounds should be carried out in a well-ventilated area, as the reaction can release potentially hazardous fumes.
Future Directions
There are a number of potential future directions for the use of 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-. It could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, it could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of a variety of drugs, including antifungal agents, antivirals, and anti-inflammatory agents. Finally, it could be used to study the biochemical and physiological effects of 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- on a variety of organisms.
Synthesis Methods
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- can be produced by the reaction of 2-pyrrolidinone and 3-methyl-4-nitrophenol in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 25-50°C. The reaction is typically run for a period of 2-3 hours, and the product is isolated by filtration.
Scientific Research Applications
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- is used in a variety of scientific research applications. It is used as a starting material in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of new materials, such as polymers and nanomaterials. In addition, 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- has been used in the synthesis of a variety of drugs, including antifungal agents, antivirals, and anti-inflammatory agents.
properties
IUPAC Name |
[(2R)-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-10(4-5-12(9)14(16)17)13-6-2-3-11(13)8-15/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTIEBVXOHBMFM-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCC[C@@H]2CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197098 | |
| Record name | 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- | |
CAS RN |
1260617-51-3 | |
| Record name | 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260617-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B6614828.png)
![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)

![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)
![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)
